2-(Difluoromethyl)oxolane-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties Lipophilicity

2-(Difluoromethyl)oxolane-2-carboxylic acid is a fluorinated heterocyclic carboxylic acid characterized by a tetrahydrofuran (oxolane) ring bearing a difluoromethyl group at the 2-position. This compound is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, where the difluoromethyl moiety is strategically incorporated to modulate key physicochemical and pharmacokinetic properties.

Molecular Formula C6H8F2O3
Molecular Weight 166.124
CAS No. 2230803-69-5
Cat. No. B2860519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)oxolane-2-carboxylic acid
CAS2230803-69-5
Molecular FormulaC6H8F2O3
Molecular Weight166.124
Structural Identifiers
SMILESC1CC(OC1)(C(F)F)C(=O)O
InChIInChI=1S/C6H8F2O3/c7-4(8)6(5(9)10)2-1-3-11-6/h4H,1-3H2,(H,9,10)
InChIKeyHZVIQYJMIHJNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Difluoromethyl)oxolane-2-carboxylic Acid (CAS 2230803-69-5): Structural and Physicochemical Baseline for Procurement Decisions


2-(Difluoromethyl)oxolane-2-carboxylic acid is a fluorinated heterocyclic carboxylic acid characterized by a tetrahydrofuran (oxolane) ring bearing a difluoromethyl group at the 2-position [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, where the difluoromethyl moiety is strategically incorporated to modulate key physicochemical and pharmacokinetic properties [1]. Its molecular formula is C6H8F2O3, with a molecular weight of 166.12 g/mol, and it is commercially available with a typical purity of 95% or greater [2].

Why 2-(Difluoromethyl)oxolane-2-carboxylic Acid Cannot Be Replaced by Non-Fluorinated Tetrahydrofuran-2-Carboxylic Acid Analogs


The substitution of a hydrogen atom with a difluoromethyl group is not a trivial modification. While non-fluorinated tetrahydrofuran-2-carboxylic acid and its chiral variants serve as valuable building blocks, the introduction of the -CF2H moiety in 2-(difluoromethyl)oxolane-2-carboxylic acid fundamentally alters the molecule's physicochemical and, consequently, its biological profile [1]. The difluoromethyl group acts as a lipophilic hydrogen-bond donor, which can significantly impact target binding, metabolic stability, and membrane permeability compared to its non-fluorinated counterpart [1]. Therefore, generic substitution without empirical validation risks compromising the efficacy, selectivity, or pharmacokinetic performance of a downstream lead compound. The following quantitative evidence highlights these critical points of differentiation.

Quantitative Differentiation of 2-(Difluoromethyl)oxolane-2-carboxylic Acid: A Comparative Evidence Guide for Scientific Selection


Enhanced Lipophilicity Quantified by LogP Compared to Tetrahydrofuran-2-Carboxylic Acid

2-(Difluoromethyl)oxolane-2-carboxylic acid exhibits significantly higher lipophilicity than its non-fluorinated structural analog, tetrahydrofuran-2-carboxylic acid. The predicted octanol-water partition coefficient (XLogP3) for the target compound is 0.9 [1], whereas the LogP for tetrahydrofuran-2-carboxylic acid is 0.25 [2]. This represents an approximate 3.6-fold increase in lipophilicity, a critical parameter influencing membrane permeability and in vivo distribution.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Potential for Improved Metabolic Stability Inferred from Difluoromethyl Isostere Design Principles

The difluoromethyl (-CF2H) group is a well-established isostere used to enhance the metabolic stability of bioactive molecules. In a comprehensive review of its application in pesticide design, it is noted that difluoromethyl groups moderately regulate metabolic stability, lipophilicity, bioavailability, and binding affinity compared to the more drastic changes induced by trifluoromethyl groups [1]. This class-level property is a key reason for incorporating this building block into lead optimization campaigns.

Drug Metabolism Pharmacokinetics Agrochemical Design

Conformational Restraint for Enhanced Binding Affinity Relative to Linear Carboxylic Acids

The rigid oxolane (tetrahydrofuran) scaffold of this compound introduces conformational restraint not present in acyclic carboxylic acids. While specific binding data for this molecule is not available, the structural feature of a cyclic ether with a geminal difluoromethyl and carboxylic acid group is described as valuable for improving binding affinity in target interactions by pre-organizing the molecule into a biologically relevant conformation [1]. This is a key advantage over more flexible, acyclic alternatives.

Enzyme Inhibition Structure-Based Drug Design Conformational Analysis

Commercial Availability with a Purity Threshold for Reliable Synthesis

For reliable integration into complex synthetic sequences, the purity of a building block is paramount. 2-(Difluoromethyl)oxolane-2-carboxylic acid is commercially supplied with a guaranteed purity of ≥95% (as confirmed by multiple vendors) [1]. This specification ensures consistent reactivity and minimizes the introduction of impurities that could compromise multi-step synthesis or generate confounding biological data. While other analogs are available, this established purity standard provides a quantifiable measure of reliability for procurement.

Chemical Synthesis Procurement Building Blocks

Optimal Application Scenarios for 2-(Difluoromethyl)oxolane-2-carboxylic Acid Based on Evidence


Scaffold for Improving Oral Bioavailability in Drug Discovery

This building block is best deployed in early-stage medicinal chemistry campaigns where improving the lipophilicity and thus the oral absorption of a lead compound is a primary objective. Its 3.6-fold higher LogP compared to non-fluorinated analogs makes it a strategic choice for enhancing membrane permeability in cell-based assays and in vivo models [1].

Tool for Mitigating Metabolic Clearance in Agrochemical Lead Optimization

Given the recognized ability of difluoromethyl isosteres to moderately regulate metabolic stability in bioactive molecules, this compound is an ideal candidate for modifying agrochemical leads that exhibit rapid in vivo clearance [1]. Incorporating this group may extend the half-life of a candidate pesticide, improving its efficacy and field performance.

Precursor for Conformationally Constrained Pharmacophores

The rigid oxolane scaffold is a valuable feature for programs aiming to improve binding affinity through conformational pre-organization [1]. 2-(Difluoromethyl)oxolane-2-carboxylic acid can serve as a key intermediate for constructing cyclic peptidomimetics or enzyme inhibitors where a defined, restricted geometry is hypothesized to enhance target engagement and selectivity.

Technical Documentation Hub

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